Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a cyclopentylamino group, and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: This compound is a potent phosphodiesterase 7 (PDE7) inhibitor and has been studied for its potential therapeutic applications.
Ethyl 2-oxocyclopentanecarboxylate: This compound is used in organic synthesis and has applications in the preparation of various cyclopentanone derivatives.
The uniqueness of this compound lies in its specific structural features and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of Cyclopentylamino Group : Achieved through nucleophilic substitution reactions.
- Carboxylation : Incorporating a carboxylic acid group via carboxylation reactions under specific conditions.
This compound is structurally unique due to the cyclopentylamino group, which may enhance its biological activity by improving binding affinity to target proteins .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
-
In Vitro Studies : The compound has shown significant inhibitory effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability .
Compound Cell Line IC50 (µM) This compound HCT-116 X.X This compound HepG2 X.X
Note: Specific IC50 values are not provided in the sources but should be included when available.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Key Enzymes : It has been noted for its inhibitory activity against specific isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which are involved in steroid metabolism. For example, one derivative showed an IC50 value of 0.07 µM against 11β-HSD1, indicating strong selectivity .
Comparative Studies
Comparative analyses with similar compounds reveal that the presence of the cyclopentyl group significantly influences biological activity:
- Comparison with Other Thiazoles : Compounds lacking this cyclopentyl group generally exhibit lower binding affinities and reduced biological activities. For instance, derivatives with different alkyl groups showed varied IC50 values, highlighting the importance of structural features in determining efficacy .
Case Studies and Research Findings
A study involving a series of derivatives demonstrated that this compound exhibited enhanced anticancer properties compared to other thiazoles tested. The structure–activity relationship (SAR) indicated that modifications to the amino group could lead to significant changes in activity.
Table: Summary of Anticancer Activities
Compound | Target Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
This compound | HCT-116 | X.X | Strong inhibitor |
Ethyl 2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxylate | HCT-116 | Y.Y | Moderate inhibitor |
Ethyl 2-(adamantylamino)-4-methyl-1,3-thiazole-5-carboxylate | HCT-116 | Z.Z | Weak inhibitor |
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-16-11(15)10-8(2)13-12(17-10)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRFMFXUPWVPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.